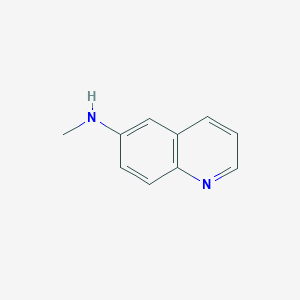

N-methylquinolin-6-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methylquinolin-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-11-9-4-5-10-8(7-9)3-2-6-12-10/h2-7,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTCHBBZIBFUCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC2=C(C=C1)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83407-38-9 | |

| Record name | N-methylquinolin-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-methylquinolin-6-amine synthesis pathway

An In-depth Technical Guide to the Synthetic Pathways of N-methylquinolin-6-amine

Abstract

This compound is a substituted quinoline scaffold of interest in medicinal chemistry and materials science. The strategic introduction of a methyl group to the exocyclic amine at the 6-position can significantly modulate the physicochemical and pharmacological properties of the parent molecule, 6-aminoquinoline. This guide provides an in-depth analysis of the principal synthetic pathways for this compound, designed for researchers and drug development professionals. We will dissect three core methodologies: the classical Eschweiler-Clarke reductive amination, the modern Buchwald-Hartwig cross-coupling reaction, and sustainable N-methylation using green reagents. The discussion emphasizes the mechanistic rationale behind each approach, offering field-proven insights into experimental design and optimization. Each section includes detailed, step-by-step protocols and a comparative analysis to guide the selection of the most appropriate synthetic route based on laboratory capabilities, scale, and desired purity.

Introduction: The Quinoline Scaffold and the Importance of N-Methylation

The quinoline ring system is a privileged scaffold in drug discovery, forming the structural core of numerous therapeutic agents with a broad spectrum of activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The functionalization of this scaffold is a key strategy for modulating biological activity. N-methylation of an aromatic amine, such as in the conversion of 6-aminoquinoline to this compound, is a subtle but powerful modification. This transformation can enhance membrane permeability, alter metabolic stability, and fine-tune binding interactions with biological targets by modifying the amine's basicity and hydrogen bonding capacity.

This guide explores the primary synthetic routes to this compound, providing a comprehensive technical overview of the chemistry involved.

Foundational Starting Material: 6-Aminoquinoline

The most direct precursor for many N-methylation strategies is 6-aminoquinoline. A thorough understanding of its properties is essential for successful synthesis.

Table 1: Physicochemical Properties of 6-Aminoquinoline

| Property | Value | Source(s) |

| CAS Number | 580-15-4 | [3][4] |

| Molecular Formula | C₉H₈N₂ | [4] |

| Molecular Weight | 144.17 g/mol | [3] |

| Appearance | Dark yellow to brown crystalline powder | [3] |

| Melting Point | 115-119 °C | [3][5] |

| Solubility | Soluble in methanol, chloroform, ethanol, and benzene. Insoluble in water. | [3][5] |

| Sensitivity | Air Sensitive | [3] |

6-Aminoquinoline is commercially available and serves as a versatile intermediate in the synthesis of various derivatives.[5][6] Its purification can be achieved via column chromatography on silica gel.[3]

Synthetic Pathway I: Eschweiler-Clarke Reductive Amination

The Eschweiler-Clarke reaction is a classic, robust, and cost-effective method for the methylation of primary and secondary amines.[7][8] It utilizes an excess of formic acid and formaldehyde to achieve exhaustive methylation to the tertiary amine stage without the risk of forming quaternary ammonium salts, a common side reaction with other alkylating agents.[7][9]

Mechanistic Rationale

The reaction proceeds through a two-step, one-pot sequence. The causality behind its success lies in the dual role of the reagents:

-

Imine Formation: 6-Aminoquinoline first reacts with formaldehyde to form a hemiaminal intermediate, which rapidly dehydrates to the corresponding iminium ion.[7][9]

-

Hydride Reduction: Formic acid then acts as a hydride donor, reducing the iminium ion to the secondary amine (this compound). The reaction is driven forward by the irreversible loss of carbon dioxide gas.[7]

The formation of a tertiary amine is thermodynamically favored, but for mono-methylation, controlling the stoichiometry of formaldehyde is key.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Aminoquinoline CAS#: 580-15-4 [m.chemicalbook.com]

- 4. 6-Aminoquinoline | C9H8N2 | CID 11373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Aminoquinoline | 580-15-4 [chemicalbook.com]

- 6. 6-Aminoquinoline 98 580-15-4 [sigmaaldrich.com]

- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to the Physicochemical Properties of N-methylquinolin-6-amine

Foreword: Navigating the Landscape of a Niche Quinoline Amine

For researchers and professionals in the dynamic fields of drug discovery and medicinal chemistry, a comprehensive understanding of the physicochemical properties of novel molecular entities is paramount. N-methylquinolin-6-amine, a derivative of the biologically significant quinoline scaffold, presents a compelling case for in-depth characterization. While this specific secondary amine is not as extensively documented as its primary amine precursor, 6-aminoquinoline, its potential as a versatile intermediate and pharmacophore warrants a detailed exploration.

This technical guide is designed to provide a holistic overview of the core physicochemical attributes of this compound. In the absence of extensive, publicly available experimental data for this specific molecule, this guide synthesizes predicted data, experimental values from closely related analogues, and established chemical principles to offer a robust and scientifically grounded resource. Our approach is to not only present data but to also elucidate the underlying chemical reasoning, thereby empowering researchers to make informed decisions in their experimental designs.

We will delve into the structural and electronic properties that govern the behavior of this compound, propose a detailed and plausible synthetic route, and provide an expert interpretation of its expected spectroscopic signatures. This guide is structured to be a practical and insightful companion for scientists engaged in the synthesis, characterization, and application of novel quinoline derivatives.

Molecular Structure and Core Physicochemical Properties

This compound is an aromatic heterocyclic amine with a molecular formula of C₁₀H₁₀N₂. The structure consists of a quinoline ring system where a methylamino group is attached at the 6-position. This seemingly simple methylation of the parent 6-aminoquinoline imparts subtle yet significant changes to its electronic and steric profile, which in turn influence its physicochemical properties and potential biological interactions.

Structural and Electronic Considerations

The quinoline core is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring is a weak base, and the entire ring system is electron-deficient. The amino group at the 6-position is an electron-donating group, which can influence the reactivity and properties of the quinoline ring through resonance and inductive effects. The introduction of a methyl group to the nitrogen atom of the amino group to form this compound further modulates these electronic effects and introduces steric bulk.

Physicochemical Data Summary

The following table summarizes the available predicted and comparative experimental data for this compound and its parent compound, 6-aminoquinoline. It is crucial to note that the experimental values for this compound are largely unavailable in the public domain; therefore, the provided information for the target compound is a combination of predicted values and estimations based on the properties of structurally similar molecules.

| Property | This compound | 6-Aminoquinoline (Parent Compound) | Rationale for Comparison/Prediction |

| Molecular Formula | C₁₀H₁₀N₂ | C₉H₈N₂[1] | - |

| Molecular Weight | 158.20 g/mol | 144.17 g/mol [1] | - |

| Melting Point | Not Experimentally Determined | 115-119 °C[2] | The introduction of a methyl group might slightly alter the crystal packing, but a similar melting point range is expected. |

| Boiling Point | Not Experimentally Determined | 146 °C at 0.3 mmHg[2] | A slightly higher boiling point is anticipated due to the increase in molecular weight and potential for intermolecular interactions. |

| Aqueous Solubility | Predicted to be low | Insoluble in water[2] | N-methylation of secondary amines generally has a minimal impact on aqueous solubility[3]. |

| Solubility in Organic Solvents | Expected to be soluble in polar organic solvents | Soluble in methanol, chloroform, ethanol, and benzene[2] | Similar solubility profile to the parent compound is expected. |

| pKa (of the conjugate acid) | Not Experimentally Determined | 5.63 (for the quinoline nitrogen)[4] | A slight decrease in the pKa of the quinoline nitrogen is expected due to the electron-donating effect of the methylamino group. The pKa of the secondary amine itself is also a key parameter. |

| logP (Octanol-Water Partition Coefficient) | 2.1 (Predicted)[5] | 1.3 (Predicted) | The addition of a methyl group increases the lipophilicity of the molecule, leading to a higher logP value. |

Synthesis and Purification of this compound

Proposed Synthetic Pathway: Reductive Amination

Reductive amination is a versatile and widely used method for the formation of C-N bonds and offers a controlled approach to the mono-methylation of primary amines.[6][7] This proposed protocol utilizes formaldehyde as the methyl source and sodium borohydride as the reducing agent.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

6-Aminoquinoline

-

Formaldehyde (37% solution in water)

-

Sodium borohydride

-

Methanol

-

Acetic acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel (for column chromatography)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-aminoquinoline (1.0 eq) in methanol.

-

Formation of the Imine Intermediate: To the stirred solution, add a catalytic amount of acetic acid followed by the dropwise addition of formaldehyde solution (1.1 eq). Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the intermediate iminium ion. The progress of this step can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. The addition of sodium borohydride will cause gas evolution.

-

Reaction Completion and Quenching: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material. Carefully quench the reaction by the slow addition of water.

-

Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.[8][9]

Rationale behind Experimental Choices:

-

Reductive Amination: This method is chosen for its mild reaction conditions and high selectivity for mono-methylation, minimizing the formation of the di-methylated byproduct.

-

Catalytic Acetic Acid: The acid catalyzes the formation of the iminium ion, which is the electrophilic species that is subsequently reduced.

-

Sodium Borohydride: A mild and selective reducing agent that is effective for the reduction of iminium ions.

-

Aqueous Work-up: The washing steps with sodium bicarbonate and brine are essential to remove any unreacted acid and water-soluble byproducts.

-

Column Chromatography: This is a standard and effective method for the purification of organic compounds, allowing for the separation of the desired product from any remaining starting material or byproducts.[8][9]

Spectroscopic Characterization

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons of the quinoline ring, the N-methyl group, and the N-H proton.

-

Quinoline Protons: The aromatic protons on the quinoline ring will appear in the downfield region, typically between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns will be similar to those of 6-aminoquinoline, with some minor shifts due to the electronic effect of the methyl group.

-

N-Methyl Protons: A singlet corresponding to the three protons of the methyl group is expected, likely in the range of δ 2.8-3.2 ppm.

-

N-H Proton: A broad singlet for the N-H proton is anticipated. Its chemical shift will be concentration-dependent and can be confirmed by D₂O exchange, where the signal would disappear.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

-

Quinoline Carbons: The ten carbon atoms of the quinoline ring will resonate in the aromatic region (δ 100-160 ppm). The chemical shifts will be influenced by the position relative to the nitrogen atom and the methylamino substituent.

-

N-Methyl Carbon: A signal for the methyl carbon is expected in the aliphatic region, likely around δ 30-40 ppm.

Predicted FTIR Spectrum

The FTIR spectrum is a valuable tool for identifying the functional groups present in a molecule.

-

N-H Stretch: A characteristic stretching vibration for the secondary amine N-H bond is expected in the region of 3300-3500 cm⁻¹. This peak is typically weaker and sharper than the O-H stretch of alcohols.

-

C-N Stretch: The C-N stretching vibration of the aromatic amine will likely appear in the range of 1250-1350 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Multiple bands corresponding to the aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching (in the 1400-1600 cm⁻¹ region) of the quinoline ring will be present.

Predicted UV-Vis Spectrum

The UV-Vis spectrum provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to be similar to that of 6-aminoquinoline, which exhibits characteristic absorption bands for the quinoline chromophore.[10] The introduction of the methyl group may cause a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maxima due to its electronic effect.

Conclusion and Future Directions

This compound, while not extensively characterized in the literature, represents a molecule of significant interest for medicinal and materials chemistry. This technical guide has provided a comprehensive overview of its predicted and comparative physicochemical properties, a detailed and plausible synthetic protocol, and an expert interpretation of its expected spectroscopic characteristics.

The proposed synthetic route via reductive amination offers a practical and efficient method for accessing this compound, enabling further investigation into its properties and potential applications. The predicted spectroscopic data serves as a valuable reference for researchers undertaking the synthesis and characterization of this compound.

Future research should focus on the experimental determination of the key physicochemical parameters outlined in this guide, including melting point, boiling point, pKa, and solubility. Furthermore, the acquisition and full assignment of high-resolution NMR, IR, and UV-Vis spectra will be crucial for a complete and unambiguous characterization of this molecule. Such experimental data will not only validate the predictions made in this guide but will also provide a solid foundation for the rational design and development of novel quinoline-based compounds with tailored properties for a wide range of applications.

References

-

ResearchGate. (n.d.). Synthesis, Physicochemical Properties and Biological Evaluation Of Some Novel 5-[2-methyl/ (un) Substituted Phenylethylideneamino] Quinolin-8-ols. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H10N2). Retrieved from [Link]

- Royal Society of Chemistry. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. MedChemComm, 6(10), 1787-1797.

-

PubChem. (n.d.). 6-Methylquinoline. Retrieved from [Link]

- PubMed. (2004). An efficient and practical N-methylation of amino acid derivatives. Organic Letters, 6(15), 2579-2581.

-

University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectra of compounds 6e–k. Retrieved from [Link]

-

PubChem. (n.d.). 6-Aminoquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-6-methylquinoline. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

-

Fisher Scientific. (n.d.). N-Methyl-N-(quinolin-6-ylmethyl)amine, 95%, Thermo Scientific. Retrieved from [Link]

- Juniper Publishers. (2025). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 14(2).

-

ResearchGate. (2018). Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc. Retrieved from [Link]

-

University of Rochester. (n.d.). Purification: How To. Retrieved from [Link]

- National Center for Biotechnology Information. (2014). Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF. Molecules, 19(3), 3468-3481.

-

ResearchGate. (2018). Reductive amination of amines with formaldehyde ?. Retrieved from [Link]

- Google Patents. (n.d.). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.

-

SciELO. (n.d.). A Complete and Unambiguous ¹H and ¹³C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. Retrieved from [Link]

-

ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

- Der Pharma Chemica. (2010). New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3. Der Pharma Chemica, 2(3), 178-186.

-

EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

- National Center for Biotechnology Information. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. International Journal of Molecular Sciences, 24(9), 7915.

-

The Royal Society of Chemistry. (n.d.). Supporting Information Intramolecular Cation-π Interactions Control the Conformation of Nonrestricted (Phenylalkyl)Pyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Retrieved from [Link]

- Juniper Publishers. (2025). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 14(2).

- University of Liverpool. (2013). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide.

-

Semantic Scholar. (2012). Reductive Amination with ( 11 C)Formaldehyde: A Versatile Approach to Radiomethylation of Amines. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 6-methyl quinoline. Retrieved from [Link]

-

ChemRxiv. (2024). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Methylquinolin-6-yl)propan-1-amine. Retrieved from [Link]

-

ResearchGate. (n.d.). Time-dependent UV-Vis absorption spectra of the [Ru(η 6 -pcym)(L)(H 2 O)].... Retrieved from [Link]

- PubMed. (1971). Methylation of ribonucleic acid by the carcinogens dimethyl sulphate, N-methyl-N-nitrosourea and N-methyl-N'-nitro-N-nitrosoguanidine. Comparisons of chemical analyses at the nucleoside and base levels. The Biochemical Journal, 125(3), 841-856.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN100532362C - Method for preparing iodinated N-methylquinoline compounds with ester reactive solvent - Google Patents [patents.google.com]

- 3. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 4. 6-Aminoquinoline CAS#: 580-15-4 [m.chemicalbook.com]

- 5. scienceopen.com [scienceopen.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-methylquinolin-6-amine (CAS: 83407-38-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylquinolin-6-amine is a heterocyclic aromatic amine belonging to the quinoline family of compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural products with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive technical overview of this compound, including its chemical properties, detailed synthetic protocols, analytical characterization, and a discussion of its potential applications as a versatile building block in drug discovery and materials science.

Introduction to the Quinoline Scaffold

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a cornerstone of heterocyclic chemistry.[3] First identified in coal tar, this scaffold is present in numerous natural alkaloids and has been extensively utilized in the development of therapeutic agents.[4][5] The chemical versatility of the quinoline ring allows for functionalization at various positions, leading to a diverse chemical space for the exploration of structure-activity relationships (SAR).[6] The introduction of an amino group at the 6-position, and subsequent N-alkylation to form compounds like this compound, provides a key vector for further molecular elaboration, making it a valuable intermediate in synthetic chemistry.[7]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in a research setting.

Chemical Properties

| Property | Value | Source |

| CAS Number | 83407-38-9 | N/A |

| Molecular Formula | C₁₀H₁₀N₂ | [8] |

| Molecular Weight | 158.20 g/mol | [8] |

| IUPAC Name | This compound | N/A |

Predicted Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, a singlet for the N-methyl group, and a signal for the N-H proton. The aromatic region will display a complex splitting pattern characteristic of the quinoline ring system.

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts will be influenced by the electron-donating amino group and the aromatic ring currents. Aromatic carbons typically appear in the 100-150 ppm range, while the N-methyl carbon will be found further upfield.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is expected to show a prominent [M+H]⁺ ion at m/z 159.0917, corresponding to the protonated molecule (C₁₀H₁₁N₂⁺).[5]

Infrared (IR) Spectroscopy: The IR spectrum will provide key information about the functional groups present. As a secondary aromatic amine, characteristic absorptions are expected for:

-

N-H Stretch: A single, sharp band in the region of 3350-3310 cm⁻¹.[2]

-

Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

-

C=C and C=N Aromatic Stretches: Multiple sharp bands in the 1600-1450 cm⁻¹ region.

-

C-N Stretch (aromatic): A strong band between 1335-1250 cm⁻¹.[2]

Synthetic Methodologies

The synthesis of this compound can be approached through several established synthetic strategies. Two robust and widely applicable methods are the Buchwald-Hartwig amination and reductive amination.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[12][13] This method is highly versatile and tolerant of a wide range of functional groups, making it ideal for the synthesis of N-aryl and N-heteroaryl amines.

Diagram 1: Workflow for Buchwald-Hartwig Synthesis.

Detailed Protocol:

-

Inert Atmosphere Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., sodium tert-butoxide, 1.4-2.0 equiv). The tube is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

-

Addition of Reactants: To the Schlenk tube, add 6-bromoquinoline (1.0 equiv) and methylamine hydrochloride (1.2-1.5 equiv).

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

-

Reaction: Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours.

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent such as ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford pure this compound.[4]

Reductive Amination

Reductive amination is a two-step process that involves the formation of an imine or enamine followed by its reduction to an amine.[1][14] This method can be performed in a one-pot fashion and is a staple in amine synthesis.

Diagram 2: Workflow for Reductive Amination Synthesis.

Detailed Protocol:

-

Imine Formation: Dissolve quinoline-6-carbaldehyde (1.0 equiv) in a suitable solvent such as methanol or dichloromethane. Add methylamine (1.1-1.5 equiv, often as a solution in a solvent) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-4 hours to facilitate the formation of the corresponding imine.

-

Reduction: To the reaction mixture, add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equiv) in portions. These reagents selectively reduce the imine in the presence of the aldehyde.[14]

-

Reaction: Continue stirring at room temperature for an additional 12-24 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the imine intermediate.

-

Work-up: Quench the reaction by the careful addition of water. If the reaction was performed in an acidic medium, neutralize with a base such as sodium bicarbonate. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography.[15][16]

Potential Applications in Research and Development

This compound serves as a valuable building block for the synthesis of more complex molecules with potential biological activity.[7][17][18] The quinoline-6-amine scaffold is found in compounds with a range of pharmacological properties.

4.1. Anticancer and Kinase Inhibitor Research: The quinoline core is a well-established scaffold for the development of kinase inhibitors, which are a major class of anticancer drugs.[1] The 6-amino group provides a convenient attachment point for side chains that can be designed to interact with the ATP-binding site of various kinases.

4.2. Antimicrobial Drug Discovery: Quinolone and aminoquinoline derivatives have a long history as antibacterial and antimalarial agents.[6] Novel derivatives of this compound could be synthesized and screened for activity against a panel of pathogenic bacteria and parasites.

4.3. Materials Science: The rigid, planar structure of the quinoline ring system makes it an attractive component for the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and sensors.

Safety and Handling

As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For specific handling and disposal information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS 83407-38-9) is a versatile heterocyclic building block with significant potential for applications in medicinal chemistry and materials science. Its synthesis can be reliably achieved through established methods such as the Buchwald-Hartwig amination and reductive amination. The strategic importance of the quinoline scaffold in biologically active compounds underscores the value of this compound as a key intermediate for the development of novel therapeutics and functional materials. This guide provides the foundational technical knowledge for researchers to effectively synthesize, characterize, and utilize this compound in their research endeavors.

References

- CymitQuimica.

- BenchChem.

- CoLab. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol.

- Semantic Scholar. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol.

- Organic Chemistry Tutor. Reductive Amination | Synthesis of Amines. YouTube, 2025.

- MDPI. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography.

- Organic Reactions.

- Chemistry LibreTexts.

- MDPI. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. 2021.

- Chemistry LibreTexts. 3.3.3: Synthesis of Amines. 2022.

- Master Organic Chemistry.

- UCLA Chemistry. IR: amines.

- ChemicalBook. 6-Methylquinoline(91-62-3) 1H NMR spectrum.

- PubChem. 6-Methylquinoline | C10H9N | CID 7059.

- MDPI.

- TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

- ChemHelp ASAP. reductive amination & secondary amine synthesis. YouTube, 2020.

- ACS GCI Pharmaceutical Roundtable.

- ResearchGate. FTIR spectra of 1–5 complexes and free ligand 6.

- Impactfactor.

- PubMed.

- SciELO. A Complete and Unambiguous ¹H and ¹³C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones.

- ResearchGate. N-methylene signals of the 1 H NMR spectrum of compound 1a (C 6 D 6 ).

- National Institute of Standards and Technology. Quinoline, 6-methyl- - the NIST WebBook.

- PubMed Central. Building Blocks for the Construction of Bioorthogonally Reactive Peptides via Solid-Phase Peptide Synthesis. 2014.

- NIH. Protocol for profiling RNA m5C methylation at base resolution using m5C-TAC-seq. 2025.

- National Institute of Standards and Technology. Quinoline, 6-methyl- - the NIST WebBook.

- PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. 2020.

- ResearchGate. Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)

- PubChem. 2-Methylquinolin-6-amine | C10H10N2 | CID 103148.

- ResearchGate. Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review.

- NIH. Innovative synthesis of drug-like molecules using tetrazole as core building blocks.

- BenchChem. Application Notes and Protocols: 2- Amino-4-hydroxy-8-methylquinoline as a Versatile Building Block for Novel Heterocyclic Compounds.

- PubMed. Preparation of some N-methyl isoquanines via 6-methyl-thio-2-oxopurines, and of 8-methylisoquanine.

- ResearchGate. Amine building blocks for library synthesis.

- ResearchGate. Enaminones as Building Blocks in Heterocyclic Synthesis.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-methylquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. 6-Methylquinoline(91-62-3) 1H NMR spectrum [chemicalbook.com]

- 10. 6-Methylquinoline | C10H9N | CID 7059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Methylquinolin-6-amine | C10H10N2 | CID 103148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. youtube.com [youtube.com]

- 16. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Activity of N-methylquinolin-6-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of N-methylquinolin-6-amine derivatives. Moving beyond a conventional review, this document is structured to deliver actionable insights and detailed methodologies, empowering researchers to navigate the complexities of this promising class of compounds. We will delve into the rationale behind experimental design, the nuances of structure-activity relationships, and the practical application of this knowledge in the pursuit of novel therapeutics.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its derivatives have yielded a remarkable array of drugs with diverse therapeutic applications, including anticancer, antimicrobial, antimalarial, and neuroprotective agents.[1][2] The unique electronic and structural features of the quinoline nucleus allow for versatile functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of an N-methylamino group at the 6-position presents a compelling modification, offering the potential for enhanced biological activity and novel mechanisms of action. This guide will specifically explore the landscape of this compound derivatives, a subclass with significant, yet not fully explored, therapeutic promise.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives typically begins with the construction of the 6-aminoquinoline core, followed by N-methylation and subsequent derivatization.

Synthesis of the 6-Aminoquinoline Core

A common and effective method for synthesizing 6-aminoquinoline is through the Skraup-Doebner-Von Miller reaction, followed by the reduction of a nitro group.[3]

Experimental Protocol: Synthesis of 6-Amino-2-methylquinoline [4]

-

Reduction of 2-Methyl-6-nitroquinoline: 2-Methyl-6-nitroquinoline (18.8 g) is dissolved in ethanol.

-

Catalyst Addition: 5% Palladium on carbon (Pd/C) is added to the solution.

-

Hydrogenation: The mixture is stirred under a hydrogen atmosphere (30 p.s.i.) for 2 hours.

-

Work-up: The catalyst is removed by filtration. The filtrate is then concentrated in vacuo.

-

Isolation: The resulting precipitate is collected by filtration, washed sequentially with ethanol and ether, and dried to yield 6-amino-2-methylquinoline.

N-Methylation of the 6-Amino Group

The introduction of a methyl group onto the 6-aminoquinoline core is a critical step. While direct alkylation can be challenging and may result in a mixture of products, specific methodologies can achieve the desired N-methylation.[5] One effective approach involves a reductive amination strategy.

Conceptual Experimental Workflow: N-Methylation of 6-Aminoquinoline

Caption: A conceptual workflow for the N-methylation of 6-aminoquinoline.

Derivatization of the this compound Scaffold

Further diversification of the this compound scaffold can be achieved through various chemical transformations, such as acylation, sulfonation, and coupling reactions, to explore structure-activity relationships (SAR).

Anticancer Activity: Targeting Key Signaling Pathways

Quinoline derivatives have emerged as potent anticancer agents, often by inhibiting critical signaling pathways that drive tumor growth and proliferation.[6][7] The this compound scaffold holds promise in this arena, with the potential to interact with key oncogenic targets.

Inhibition of EGFR and PI3K/mTOR Pathways

The Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathways are frequently dysregulated in various cancers.[8][9] Several quinoline-based compounds have been developed as inhibitors of these pathways.[6][10]

Table 1: Anticancer Activity of Selected Quinoline Derivatives (IC50 values in µM)

| Compound ID | Target | Cell Line | IC50 (µM) | Reference |

| 6d | EGFR | A549 (Lung) | 0.18 | [7] |

| 8b | EGFR | A549 (Lung) | 0.08 | [7] |

| Compound 39 | mTOR | - | 1.4 | [6] |

| Compound 39 | PI3Kα | - | 0.9 | [6] |

| Compound 15 | - | MCF-7 (Breast) | 15.16 | [11] |

| Compound 15 | - | HepG-2 (Liver) | 18.74 | [11] |

| Compound 15 | - | A549 (Lung) | 18.68 | [11] |

| Analogs 5b, 5f, 5r | - | HL-60 (Leukemia) | < 0.3 | [12] |

Note: The table presents data for various quinoline derivatives to illustrate the potential of the scaffold. Specific data for this compound derivatives is an active area of research.

Mechanism of Action: A Deeper Dive

The anticancer activity of these derivatives is often attributed to their ability to bind to the ATP-binding pocket of kinases like EGFR and PI3K, thereby blocking downstream signaling. This leads to the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis.

Signaling Pathway Diagram: EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a quinoline derivative.

Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition

Caption: A streamlined workflow for the Minimum Inhibitory Concentration (MIC) assay.

Neuroprotective Potential: A Frontier in Neurological Drug Discovery

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant unmet medical need. Quinoline derivatives have shown promise as neuroprotective agents by targeting various pathological mechanisms, including oxidative stress and neuroinflammation. [13][14]While specific data on this compound derivatives is still emerging, the structural similarities to other neuroprotective quinolines suggest this is a promising area for investigation.

Hypothesized Mechanisms of Neuroprotection

Based on related compounds, this compound derivatives may exert neuroprotective effects through:

-

Antioxidant Activity: Scavenging reactive oxygen species (ROS) that contribute to neuronal damage.

-

Enzyme Inhibition: Modulating the activity of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are implicated in neurodegeneration. [13]

Experimental Protocol: In Vitro Neuroprotection Assay

A common in vitro model for assessing neuroprotection involves using neuronal cell lines and inducing toxicity.

-

Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in a suitable medium.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative.

-

Induction of Neurotoxicity: Induce neurotoxicity using a known neurotoxin (e.g., 6-hydroxydopamine for a Parkinson's disease model).

-

Assessment of Cell Viability: After a defined incubation period, assess cell viability using an appropriate assay (e.g., MTT assay).

-

Data Analysis: Compare the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone to determine the neuroprotective effect.

Conclusion and Future Directions

This compound derivatives represent a compelling class of compounds with significant therapeutic potential across multiple disease areas. Their synthesis is accessible through established chemical methodologies, and their biological activities can be systematically evaluated using robust in vitro assays. The insights provided in this guide, from detailed experimental protocols to the elucidation of underlying signaling pathways, are intended to empower researchers to unlock the full potential of this promising scaffold. Future research should focus on synthesizing and screening a broader library of this compound derivatives to establish comprehensive structure-activity relationships, conducting in vivo efficacy studies in relevant disease models, and further elucidating their precise molecular mechanisms of action. This concerted effort will be crucial in translating the promise of these compounds into tangible therapeutic benefits.

References

- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P

- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.

- Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer tre

- Minimal Inhibitory Concentr

- FDA quinoline derivatives acting as EGFR, VEGFR‐2, and Telomerase inhibitors, showing their IC50 values.

- Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues...

- Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. PubMed Central.

- MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.

- Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors. PubMed Central.

- Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. PubMed Central.

- The Reaction of 6-Methoxy-8-aminoquinoline with Alkylamino-alkyl Halides1,2. Journal of the American Chemical Society.

- Biologically active quinoline and quinazoline alkaloids part I. PubMed Central.

- Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. PubMed.

- The anticancer IC50 values of synthesized compounds.

- Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega.

- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights.

- 4-Aminoquinoline: a comprehensive review of synthetic str

- Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review.

- Biological activities of quinoline deriv

- Quinoline-based compounds can inhibit diverse enzymes th

- Structure−Activity Relationships in 4Aminoquinoline Antiplasmodials. The Role of the Group at the 7Position.

- Recent Developments of Quinoline Derivatives and their Potential Biological Activities. Bentham Science.

- Synthesis of (A) 6-Amino-2-methylquinoline. PrepChem.com.

- Certain anticancer drug structures of quinoline derivatives I-VI and...

- Navigating the Structure-Activity Landscape of 4-Aminoquinoline Analogs for Antimalarial Drug Discovery. Benchchem.

- How to synthesize 6-aminoquinoline. Guidechem.

- 6-Aminoquinolones: a new class of quinolone antibacterials?. PubMed.

- Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.

- Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones.

- 4-Substituted Quinolines: Structure Activity Rel

- Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. PubMed Central.

- Application Notes and Protocols for 6,8-Difluoro-2-methylquinolin-4-amine in Neuroprotective Studies. Benchchem.

- (PDF) ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline..

- Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PubMed Central.

- Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study.

- Synthesis of amino-quinoline. PrepChem.com.

- (a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo...

- Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. PubMed Central.

- Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. PubMed.

- Enhancing Selective Antimicrobial and Antibiofilm Activities of Melittin through 6-Aminohexanoic Acid Substitution. MDPI.

- Rh(I)

- 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. PubMed.

- 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegener

- Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties. PubMed Central.

- Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. PubMed Central.

Sources

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Developments of Quinoline Derivatives and their Potential Biological Activities | Bentham Science [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 9. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-methylquinolin-6-amine Structural Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of natural products and pharmacologically active compounds.[1][2] This guide focuses on the structural analogues of N-methylquinolin-6-amine, a specific quinoline derivative of growing interest. We will delve into the synthesis, physicochemical properties, and biological activities of this compound class, providing a technical resource for researchers engaged in drug discovery and development. This document will explore the structure-activity relationships (SAR) that govern the therapeutic potential of these molecules, with a particular emphasis on their emerging role as kinase inhibitors. Detailed experimental protocols and data are provided to support further investigation and application in the field.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug design.[2] Its derivatives exhibit a vast spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][3] The versatility of the quinoline nucleus allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. This compound serves as a key building block for the development of more complex and targeted therapeutic agents. Understanding the impact of structural modifications on this core is paramount for designing next-generation quinoline-based drugs.

The Core Moiety: this compound

2.1. Structure and Physicochemical Properties

This compound is characterized by a quinoline core with a methylamino group at the 6-position.

-

Molecular Formula: C10H10N2[4]

-

Molecular Weight: 158.20 g/mol

-

SMILES: CNC1=CC2=C(C=C1)N=CC=C2[4]

-

InChI: InChI=1S/C10H10N2/c1-11-9-4-5-10-8(7-9)3-2-6-12-10/h2-7,11H,1H3[4]

The physicochemical properties of this compound and its analogues are critical determinants of their pharmacokinetic and pharmacodynamic behavior. Key parameters such as lipophilicity (LogP), pKa, and solubility influence absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| XlogP (predicted) | 2.1 | PubChem[4] |

| pKa (basic) | ~9.5 (for quinoline) | Matada et al. 2021[1] |

| Solubility | >23.7 µg/mL (for 2-methylquinolin-6-amine at pH 7.4) | PubChem |

Note: Experimental values for this compound itself are not widely published; the data presented are for closely related structures and serve as an estimation.

2.2. Synthesis of the this compound Core

The synthesis of the quinoline scaffold can be achieved through several classic and modern organic chemistry reactions.[5][6] Common methods include the Skraup, Doebner-von Miller, and Friedländer syntheses.[5][6] For this compound specifically, a common route involves the construction of a substituted quinoline followed by functional group manipulation.

A plausible synthetic workflow is outlined below:

Caption: A general synthetic pathway to this compound.

Structural Analogues and Structure-Activity Relationships (SAR)

The exploration of this compound analogues involves modifications at various positions of the quinoline ring and the N-methyl group. These modifications are crucial for optimizing biological activity and selectivity.

3.1. Substitutions on the Quinoline Ring

-

Positions 2 and 4: Substitutions at these positions can significantly impact kinase inhibitory activity. For instance, the introduction of aryl or heteroaryl groups can enhance binding to the ATP pocket of kinases.

-

Position 8: Substitution with a hydroxyl group can introduce metal-chelating properties, which can be a mechanism for anticancer activity.[7][8]

-

Halogenation: The introduction of halogens, such as bromine at position 3, can modulate the electronic properties and lipophilicity of the molecule, potentially leading to altered biological activity.[9]

3.2. Modifications of the N-methylamino Group

-

Chain Elongation/Branching: Altering the N-alkyl substituent can influence steric interactions within the target binding site.

-

Conversion to Amides/Sulfonamides: Replacing the amine with an amide or sulfonamide linkage can introduce hydrogen bonding capabilities and alter the overall polarity of the compound.

3.3. SAR in Kinase Inhibition

Many quinoline-based compounds function as tyrosine kinase inhibitors by competing with ATP for its binding site.[3] The nitrogen atom in the quinoline ring often forms a key hydrogen bond with the hinge region of the kinase. Structure-activity relationship studies have shown that specific substitution patterns on the quinoline ring are critical for potent and selective kinase inhibition. For example, in the development of c-Met kinase inhibitors, 4-phenoxy-6,7-disubstituted quinolines have shown significant promise.[10]

Caption: Key structure-activity relationships for this compound analogues.

Biological Activities and Therapeutic Potential

The structural analogues of this compound have been investigated for a range of therapeutic applications, with a significant focus on oncology.

4.1. Anticancer Activity

-

Kinase Inhibition: As mentioned, quinoline derivatives are potent inhibitors of various kinases implicated in cancer, such as EGFR, c-Met, and ROCK.[3][10][11] By blocking the signaling pathways that drive cell proliferation and survival, these compounds can induce apoptosis in cancer cells.

-

Multi-Kinase Inhibition: A key advantage of some quinoline analogues is their ability to inhibit multiple kinases simultaneously.[12] This can lead to a synergistic therapeutic effect and may help overcome drug resistance.[12]

4.2. Antimicrobial and Antiviral Activity

The quinoline scaffold is also a well-established pharmacophore in the development of antimicrobial and antiviral agents.[13] While less explored for this compound specifically, this represents a potential area for future research.

Experimental Protocols

5.1. General Synthesis of a Substituted Quinoline Amine Analogue

This protocol provides a general framework for the synthesis of a quinoline amine derivative, which can be adapted for specific analogues.

Step 1: Synthesis of the Quinoline Core (e.g., Friedländer Annulation)

-

To a solution of an appropriately substituted 2-aminobenzaldehyde or 2-aminoketone in ethanol, add an equimolar amount of a compound containing an α-methylene group adjacent to a carbonyl (e.g., a ketone or β-ketoester).

-

Add a catalytic amount of a base (e.g., piperidine) or acid (e.g., p-toluenesulfonic acid).

-

Reflux the mixture for 4-12 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the substituted quinoline.

Step 2: Introduction of the Amine Functionality This step will vary depending on the desired position of the amine.

-

For 6-Aminoquinoline from 6-Nitroquinoline:

-

Dissolve the 6-nitroquinoline derivative in ethanol or a similar solvent.

-

Add a reducing agent such as tin(II) chloride (SnCl2) in concentrated HCl, or perform catalytic hydrogenation using Pd/C.

-

Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

-

Neutralize the reaction mixture with a base (e.g., NaHCO3 or NaOH) and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify as needed.

-

Step 3: N-Methylation

-

Dissolve the aminoquinoline in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

-

Add an excess of a methylating agent, such as methyl iodide, and a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Stir the reaction at room temperature for 12-24 hours.

-

Quench the reaction with water and extract the product.

-

Purify the N-methylated product by column chromatography.

5.2. In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of synthesized analogues against a target kinase.

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add the kinase, a suitable substrate (e.g., a peptide), and ATP.

-

Add serial dilutions of the test compound to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).

-

Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®) or an antibody-based method (e.g., ELISA).

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Conclusion and Future Directions

This compound and its structural analogues represent a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. The versatility of the quinoline scaffold allows for extensive chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Future research should focus on:

-

Elucidation of specific kinase inhibition profiles: Comprehensive screening against a panel of kinases is necessary to identify selective inhibitors and potential off-target effects.

-

In vivo efficacy studies: Promising compounds identified in vitro should be advanced to animal models to evaluate their therapeutic efficacy and safety.

-

Exploration of novel biological targets: While kinase inhibition is a major focus, the diverse biological activities of quinolines suggest that these compounds may have other therapeutic applications worth investigating.

This guide provides a foundational understanding of this compound analogues, offering a starting point for researchers to design and develop novel therapeutic agents based on this versatile scaffold.

References

-

Janočková, J., et al. (2012). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 17(1), 613-633. [Link][13][14]

-

Matada, B. S., et al. (2021). Quinoline: A versatile heterocyclic. Journal of the Indian Chemical Society, 98(1), 100001. [Link][1]

-

ResearchGate (2012). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. [Link]

-

ResearchGate (2023). Biological Activities of Quinoline Derivatives. [Link][2]

-

PubChem. 5-Amino-6-methylquinoline. [Link]

-

PubChem. 2-Methylquinolin-6-amine. [Link]

-

PubChem. 6-Methylquinoline. [Link]

-

Asres, H. D., & D'hooghe, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(33), 19537–19552. [Link][5]

-

Hielscher, J., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7837-7853. [Link][7]

-

Schläger, S., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. [Link]

-

Organic Chemistry Portal. Synthesis of quinolines. [Link]

-

Csonka, R., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(19), 6296. [Link]

-

Hielscher, J., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7837-7853. [Link][8]

-

Zhang, Y., et al. (2013). Discovery and optimization of novel 4-phenoxy-6,7-disubstituted quinolines possessing semicarbazones as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry, 21(16), 4848-4857. [Link][10]

-

Allan, A. C., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1168-1172. [Link][11]

-

Wsol, A., et al. (2020). Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11H-Indeno[1,2-b]quinoxalin-11-one Scaffold. Molecules, 25(18), 4242. [Link]

-

Neier, R. (2019). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 24(18), 3326. [Link][6]

-

Garuti, L., et al. (2015). Multi-kinase inhibitors. Current Medicinal Chemistry, 22(6), 695-712. [Link][12]

-

Szybowski, M., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(22), 5275. [Link]

-

Kumar, A., et al. (2014). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. Bioorganic & Medicinal Chemistry Letters, 24(15), 3371-3375. [Link]

Sources

- 1. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. PubChemLite - this compound (C10H10N2) [pubchemlite.lcsb.uni.lu]

- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-bromo-N-methylquinolin-6-amine | C10H9BrN2 | CID 150193631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Discovery and optimization of novel 4-phenoxy-6,7-disubstituted quinolines possessing semicarbazones as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Multi-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Introduction: The Quinoline Scaffold, A Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Discovery and History of Quinoline-6-Amines

For Researchers, Scientists, and Drug Development Professionals

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its versatile scaffold has given rise to a vast array of compounds with significant pharmacological activities.[3][4][5] The therapeutic potential of quinoline derivatives is profoundly influenced by the nature and position of substituents on its ring system. Among these, aminoquinolines have proven to be particularly fruitful in drug discovery. This guide provides a deep dive into the history and discovery of a specific, highly significant subclass: the quinoline-6-amines. We will trace their origins from the foundational discoveries of the quinoline core, through the evolution of synthetic methodologies, to their establishment as critical pharmacophores in modern medicine.

Part 1: The Genesis of a Scaffold - Foundational Syntheses of the Quinoline Core

The journey to quinoline-6-amines begins with the pioneering 19th-century chemists who first unlocked methods to construct the fundamental quinoline ring system. These early, often harsh, synthetic routes were revolutionary, paving the way for all subsequent derivatizations. The period between 1880 and 1890 was particularly fertile, witnessing the discovery of several seminal syntheses that are still recognized today.[6]

The Skraup Synthesis (1880): A Vigorous Entry

The first widely applicable method for quinoline synthesis was reported by Czech chemist Zdenko Hans Skraup.[7][8] The archetypal Skraup reaction involves heating an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent, such as nitrobenzene or arsenic acid.[7][9][10] The reaction is notoriously exothermic and can be violent if not controlled, often necessitating the use of a moderator like ferrous sulfate.[7][10]

The causality of the reaction pathway proceeds through several key steps:

-

Dehydration: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.

-

Michael Addition: The aniline nitrogen acts as a nucleophile, attacking the acrolein in a 1,4-conjugate addition.

-

Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aniline ring.

-

Dehydration & Oxidation: A final dehydration and subsequent oxidation of the dihydroquinoline intermediate furnishes the aromatic quinoline ring.

The Friedländer Synthesis (1882): A Versatile Condensation

Just two years later, German chemist Paul Friedländer developed a more versatile and generally milder method.[11][12] The Friedländer synthesis is an acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a second carbonyl compound containing a reactive α-methylene group.[11][13][14]

Two primary mechanistic pathways are proposed:

-

Aldol-First Pathway: An initial aldol condensation between the two carbonyl partners is followed by cyclization via imine formation and subsequent dehydration.

-

Schiff Base-First Pathway: The 2-amino group first condenses with the carbonyl of the reaction partner to form a Schiff base (imine), which then undergoes an intramolecular aldol-type condensation to form the heterocyclic ring, followed by dehydration.[11]

This method's elegance lies in its convergence, directly assembling highly functionalized quinolines in a single step from readily available precursors.[12]

Comparative Yields of Foundational Syntheses

The choice of synthetic route has always been dictated by substrate availability, desired substitution pattern, and reaction tolerance. The yields of these classical methods vary significantly based on these factors.

| Synthesis Method | Starting Materials | Typical Product | Reported Yield (%) | Reference |

| Skraup | Aniline + Glycerol | Quinoline | 84-91% | Organic Syntheses[10] |

| Friedländer | 2-Aminobenzaldehyde + Acetaldehyde | Quinoline | Varies | Friedländer, P. (1882)[11] |

| Doebner-von Miller | Aniline + α,β-Unsaturated Carbonyl | 2,4-Disubstituted Quinoline | Varies | Doebner & von Miller (1881)[15] |

| Combes | Aniline + β-Diketone | 2,4-Disubstituted Quinoline | Varies | Combes, A. (1888)[15][16] |

Part 2: The Rise of 6-Aminoquinoline - A Scaffold Forged in the Quest for Antimalarials

The explosion in quinoline chemistry was not merely an academic exercise; it was driven by one of the most pressing medical challenges of the era: malaria. The only effective treatment was quinine, a natural alkaloid extracted from the bark of the Cinchona tree.[5][17] Quinine's complex structure and limited supply spurred a global effort to synthesize simpler, more potent analogues. This marked the birth of quinoline-based medicinal chemistry.

While 4-aminoquinolines (leading to Chloroquine) and 8-aminoquinolines (leading to Primaquine) would eventually become the most famous antimalarials, early structure-activity relationship (SAR) studies involved placing the crucial amino group at every possible position on the quinoline ring.[3] This systematic exploration led directly to the synthesis and investigation of 6-aminoquinoline.

The most logical and historically significant route to the parent 6-aminoquinoline leverages the robust Skraup synthesis. The strategy involves introducing a nitrogen functionality at the para-position of the starting aniline, which translates to the 6-position of the resulting quinoline. This nitrogen is carried through the synthesis as a nitro group, which is then reduced in a final step.

Protocol 1: Classical Synthesis of 6-Aminoquinoline via Skraup Reaction & Reduction

This two-step protocol represents the most direct historical pathway to the core 6-aminoquinoline scaffold.

Step A: Synthesis of 6-Nitroquinoline

-

Materials: p-Nitroaniline, glycerol, arsenic pentoxide (or nitrobenzene), concentrated sulfuric acid.

-

Causality: Using p-nitroaniline as the starting amine ensures that the resulting quinoline will have the nitro substituent at the 6-position. Arsenic acid or nitrobenzene serves as the oxidant required for the final aromatization step.

-

Methodology:

-

In a suitably sized round-bottom flask equipped with a reflux condenser and mechanical stirrer, carefully prepare a slurry of p-nitroaniline and arsenic pentoxide in glycerol.

-

Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition is highly exothermic and must be controlled.

-

Gently heat the reaction mixture. Once the reaction initiates, it will become strongly exothermic. Maintain careful temperature control.

-

After the initial exotherm subsides, continue heating the mixture for several hours to ensure the reaction goes to completion.

-

Allow the mixture to cool, then carefully dilute with water and neutralize with a concentrated base (e.g., sodium hydroxide) until strongly alkaline.

-

Isolate the crude 6-nitroquinoline product, often via steam distillation or extraction.

-

Purify the crude solid by recrystallization.

-

Step B: Reduction to 6-Aminoquinoline

-

Materials: 6-Nitroquinoline, tin(II) chloride (SnCl₂), concentrated hydrochloric acid.

-

Causality: The nitro group is an easily reducible functionality. Classical methods often employed dissolving metals, such as tin in acidic media, for a robust and effective reduction to the primary amine.

-

Methodology:

-

Dissolve 6-nitroquinoline in a suitable solvent like ethanol or acetic acid.

-

Add a solution of tin(II) chloride in concentrated hydrochloric acid to the 6-nitroquinoline solution.

-

Heat the mixture under reflux for several hours until the reduction is complete (monitorable by TLC).

-

Cool the reaction mixture and neutralize with a strong base to precipitate the tin salts and liberate the free amine.

-

Extract the 6-aminoquinoline into an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

-

Purify by recrystallization or column chromatography.

-

Part 3: The Modern Synthesis Era - From Stoichiometric Reagents to Catalytic Precision

While the classical methods were foundational, they often required harsh conditions and had limited scope for creating diverse libraries of derivatives. The late 20th and early 21st centuries saw the advent of powerful new catalytic methods that revolutionized the synthesis of functionalized quinoline-6-amines, particularly N-substituted derivatives.

Modern Approach: Palladium-Catalyzed C-N Cross-Coupling

The Buchwald-Hartwig amination has become an indispensable tool for the synthesis of N-aryl and N-alkyl aminoquinolines. This palladium-catalyzed cross-coupling reaction allows for the direct formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[18] This method offers unparalleled substrate scope, functional group tolerance, and generally milder reaction conditions compared to classical approaches.

To synthesize a library of N-substituted-6-aminoquinolines, a common precursor is 6-bromoquinoline, which can be readily prepared via a Skraup synthesis starting from p-bromoaniline.

Protocol 2: Synthesis of an N-Aryl-6-aminoquinoline via Buchwald-Hartwig Amination

-